1-(4-Methylphenyl)piperazine

Serotonin releasing agent Monoamine transporter Subtype selectivity

Selective serotonin releasing agent (>45-fold over NE, >90-fold over DA). EC₅₀ 5-HT=220 nM. Exhibits lower cytotoxicity than 1-phenylpiperazine in Caco-2 models. Ideal for 5-HT-specific studies or intestinal permeation enhancer development. Distinct from direct 5-HT agonists; minimal DAT affinity.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 39593-08-3
Cat. No. B1266050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)piperazine
CAS39593-08-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyONEYFZXGNFNRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)piperazine (CAS 39593-08-3): Core Identity and Baseline Parameters for Scientific Procurement


1-(4-Methylphenyl)piperazine, also known as 4-methylphenylpiperazine (pMPP) or 1-(p-tolyl)piperazine, is a substituted phenylpiperazine derivative with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol [1]. It is a low-melting point solid (29-32°C) with a calculated XLogP3 of 1.5, reflecting moderate lipophilicity [1]. This compound is characterized by a basic piperazine ring substituted at the N1 position with a para-methylphenyl group [1]. While it belongs to a broad class of arylpiperazines known for interactions with monoamine systems, its specific substitution pattern distinguishes it from other phenylpiperazines [2].

Why 1-(4-Methylphenyl)piperazine (39593-08-3) Cannot Be Replaced by a Generic Arylpiperazine: The Case for Subtype Selectivity


The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, but minor variations in aryl ring substitution lead to profound, quantifiable differences in pharmacological profiles. A generic approach to sourcing 'a phenylpiperazine' ignores the data that demonstrate how a para-methyl group confers a unique combination of properties. Compared to the unsubstituted parent, 1-phenylpiperazine (PPZ), the para-methyl analog exhibits reduced toxicity in a key application [1]. In the context of monoamine release, it acts as a highly selective serotonin releasing agent, a characteristic not shared by all analogs [2]. Furthermore, comparative binding studies reveal that simple substituent changes, such as a shift to an ortho-methoxy group, can dramatically alter receptor affinity and selectivity profiles [3]. Therefore, the selection of 1-(4-methylphenyl)piperazine is not a trivial choice but a specific decision based on a distinct, data-backed profile of activity, selectivity, and safety.

Quantitative Differentiation of 1-(4-Methylphenyl)piperazine (39593-08-3) Against Closest Analogs


Serotonin Transporter Selectivity: A >100-Fold Window Over Dopamine and Norepinephrine Release

1-(4-Methylphenyl)piperazine functions as a potent and selective serotonin (5-HT) releasing agent. In rat brain synaptosomes, it exhibits an EC₅₀ of 220 nM for 5-HT release [1]. In direct contrast, its potency for releasing norepinephrine (NE) and dopamine (DA) is negligible, with EC₅₀ values reported as >10,000 nM and >20,000 nM, respectively [1]. This represents a >45-fold and >90-fold lower potency for NE and DA, respectively, establishing a clear selectivity window. This profile is in contrast to other phenylpiperazines like mCPP or TFMPP, which can have more complex polypharmacology, including direct receptor agonism/antagonism [2].

Serotonin releasing agent Monoamine transporter Subtype selectivity

Reduced Cytotoxicity in Intestinal Permeation Enhancement Compared to Unsubstituted 1-Phenylpiperazine

In a comparative study assessing 13 phenylpiperazine derivatives for their utility as intestinal permeation enhancers, 1-(4-methylphenyl)piperazine was identified as a 'potent derivative' and, crucially, 'displayed lower toxicity than 1-phenylpiperazine' [1]. This conclusion was based on parallel assessments of efficacy and cytotoxicity in a Caco-2 cell monolayer model, a standard industry assay for predicting intestinal drug absorption and toxicity [1]. The study highlighted that aliphatic substitutions, like the para-methyl group, resulted in more favorable toxicity profiles than other modifications, such as hydroxyl or primary amine additions [1].

Intestinal permeation enhancer Caco-2 monolayer Cytotoxicity Oral drug delivery

Negligible Dopamine Transporter Inhibition Contrasts with the Profile of Broader-Spectrum Arylpiperazines

1-(4-Methylphenyl)piperazine demonstrates a very low potency as a dopamine reuptake inhibitor, with a reported IC₅₀ of 9,523 nM [1]. This is a stark contrast to other piperazine derivatives that are designed to be potent inhibitors of the dopamine transporter (DAT). For example, other compounds in the phenylpiperazine class can exhibit nanomolar potency at DAT [2]. The high IC₅₀ value for 1-(4-methylphenyl)piperazine confirms its lack of meaningful interaction with DAT, further solidifying its primary role as a selective serotonergic agent.

Dopamine reuptake inhibitor Monoamine transporter DAT IC50

Divergent 5-HT1 Receptor Binding Profile Compared to Ortho-Methoxy Analog 1-(2-Methoxyphenyl)piperazine

While 1-(4-methylphenyl)piperazine's direct receptor binding profile has not been as extensively reported, its functional selectivity for the serotonin transporter differentiates it from structurally similar analogs that act as direct receptor ligands. For example, 1-(2-methoxyphenyl)piperazine (2-MPP) exhibits high affinity for 5-HT1 receptors (Ki = 35 nM) and demonstrates a 100-fold selectivity for these sites [1]. This contrasts with the reported mechanism of pMPP, which is a transporter-mediated releaser [2]. Furthermore, the activity of 1-(3-chlorophenyl)piperazine (mCPP) is complex, involving actions at multiple 5-HT receptor subtypes and even GABAA receptors [3]. The substitution pattern on the aryl ring thus dictates whether the compound functions primarily as a transporter substrate/releaser or a direct receptor agonist/antagonist.

5-HT1 receptor Binding affinity Ki Phenylpiperazine Selectivity

Validated Application Scenarios for 1-(4-Methylphenyl)piperazine Based on Quantitative Evidence


Investigation of Selective Serotonergic Signaling in Neuropharmacology

This compound is the reagent of choice for studies requiring a clean, selective activation of serotonin release without concurrent stimulation of dopamine or norepinephrine pathways. Its >45-fold selectivity for 5-HT over NE and >90-fold over DA release (EC₅₀ 5-HT=220 nM vs. NE>10,000 nM, DA>20,000 nM) [1] makes it an essential tool for dissecting serotonin-specific contributions in complex behaviors, neuronal development, or synaptic plasticity models. Its use can help avoid the ambiguous results that arise from compounds with mixed monoamine-releasing properties [1].

Development of Oral Macromolecular Drug Formulations

1-(4-Methylphenyl)piperazine should be prioritized as a lead candidate for an intestinal permeation enhancer in the development of oral formulations for biologics. The evidence that it exhibits lower cytotoxicity than the parent compound, 1-phenylpiperazine, in Caco-2 intestinal epithelial models [2] provides a scientific rationale for its selection. This improved safety profile, when combined with its ability to enhance paracellular permeability, offers a potentially more viable path toward a safe and effective oral delivery system for peptides, proteins, or other macromolecules [2].

Chemical Biology Tool for Differentiating Transporter-Mediated Release from Direct Receptor Agonism

The distinct mechanism of action of 1-(4-methylphenyl)piperazine as a serotonin releasing agent (i.e., a substrate for the serotonin transporter, SERT) distinguishes it from arylpiperazine analogs that act as direct 5-HT receptor agonists, such as 1-(2-methoxyphenyl)piperazine [3]. This functional difference makes it an ideal chemical probe for studies designed to differentiate between the cellular and physiological consequences of elevating extracellular 5-HT via transporter reversal versus direct activation of 5-HT receptor populations [3].

In Vitro Assays Requiring a DAT-Inactive Control or Reference Compound

In any experimental system evaluating dopamine transporter (DAT) function, a compound with no appreciable DAT affinity is essential as a negative control. With a very weak IC₅₀ of 9,523 nM for dopamine reuptake inhibition [4], 1-(4-methylphenyl)piperazine fulfills this role effectively. It allows researchers to demonstrate that observed effects are not mediated by DAT, providing a useful comparator for validating the target engagement of more potent DAT inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.